13H-Dibenz(bc,l)aceanthrylen-13-one
Description
13H-Dibenz(bc,l)aceanthrylen-13-one (CAS: 86854-18-4) is a polycyclic aromatic compound featuring a fused aromatic framework with a ketone group at position 13. Structurally, it belongs to the class of cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs) but is distinguished by the presence of a carbonyl group, which introduces electronic and steric modifications compared to its all-carbon analogs .
Properties
CAS No. |
86854-18-4 |
|---|---|
Molecular Formula |
C23H12O |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
hexacyclo[18.2.1.02,11.03,8.013,22.016,21]tricosa-1,3,5,7,9,11,13(22),14,16(21),17,19-undecaen-23-one |
InChI |
InChI=1S/C23H12O/c24-23-18-7-3-5-14-9-11-16-12-15-10-8-13-4-1-2-6-17(13)20(15)22(23)21(16)19(14)18/h1-12H |
InChI Key |
YQCYXLXQFURQTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C5C6=C(C=CC=C6C(=O)C5=C32)C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13H-Dibenz(bc,l)aceanthrylen-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of 13H-Dibenz(bc,l)aceanthrylen-13-one may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
13H-Dibenz(bc,l)aceanthrylen-13-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often facilitated by electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
13H-Dibenz(bc,l)aceanthrylen-13-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Research on its interactions with biological molecules helps in understanding the effects of PAHs on living organisms.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 13H-Dibenz(bc,l)aceanthrylen-13-one involves its interaction with various molecular targets. Its polycyclic structure allows it to intercalate into DNA, potentially causing mutations and other genetic effects. Additionally, its reactivity with biological molecules can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
The ketone group in 13H-Dibenz(bc,l)aceanthrylen-13-one differentiates it from non-oxygenated analogs. Key structural analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group |
|---|---|---|---|---|
| 13H-Dibenz[bc,j]aceanthrylene | 201-42-3 | C23H14 | 290.37 | None (PAH) |
| 13H-Dibenz[bc,l]aceanthrylene | 87308-61-0 | C23H14 | 222.47 | None (PAH) |
| 13H-Dibenz(bc,l)aceanthrylen-13-one | 86854-18-4 | Likely C23H12O | ~296.34* | Ketone |
*Estimated based on molecular formula difference (addition of O, subtraction of 2 H).
The ketone group increases polarity, likely enhancing solubility in polar solvents (e.g., acetonitrile) compared to non-oxygenated PAHs .
Spectroscopic Properties
Fluorescence behavior of related compounds provides insights:
- 13H-Dibenz[bc,k]aceanthrylene (DBAA) : Exhibits dual fluorescence bands (I: 395–401 nm; II: 422–427 nm) in acetonitrile, with intensity ratios sensitive to nitromethane quenching .
- 4H-Cyclopenta[def]chrysene (CyCh) : Shows bands at 360–365 nm (I) and 378–384 nm (II), with distinct quenching responses .
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